1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide, commonly known as PZQ, is a chemical compound that has been extensively researched for its potential in treating parasitic infections. PZQ is a member of the piperazine family of compounds and has been shown to be effective against a variety of parasitic worms.
Mechanism of Action
The exact mechanism of action of PZQ is not fully understood, but it is believed to work by causing paralysis of the parasites, which then detach from the host tissue and are expelled from the body. PZQ is thought to act on the neuromuscular system of the parasites, causing a decrease in their ability to contract and move.
Biochemical and Physiological Effects:
PZQ has been shown to have a number of biochemical and physiological effects on the parasites it targets. It has been shown to cause a decrease in the activity of enzymes involved in energy metabolism, as well as a decrease in the levels of certain neurotransmitters. PZQ has also been shown to cause changes in the structure and function of the parasites' tegument, which is the outer covering of the worms.
Advantages and Limitations for Lab Experiments
One advantage of using PZQ in lab experiments is its broad-spectrum activity against a variety of parasitic worms. This makes it a valuable tool for researchers studying parasitic infections. However, one limitation of using PZQ is its potential toxicity to other organisms, including humans. Careful handling and disposal of PZQ is necessary to minimize the risk of exposure.
Future Directions
There are a number of potential future directions for research on PZQ. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the development of new drugs that work in conjunction with PZQ to enhance its effectiveness. Additionally, there is ongoing research into the mechanisms of action of PZQ, which may lead to the development of new drugs with similar activity.
Synthesis Methods
The synthesis of PZQ involves the reaction of piperidine-3-carboxylic acid with 2-aminopyrimidine and pyrazine-2-carboxylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethylamine to yield PZQ.
Scientific Research Applications
PZQ has been extensively studied for its potential in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma, which infects over 200 million people worldwide. PZQ has been shown to be effective against all species of Schistosoma, making it a valuable tool in the fight against this disease.
properties
IUPAC Name |
1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c24-15(19-8-9-22-16-20-4-2-5-21-16)13-3-1-10-23(12-13)14-11-17-6-7-18-14/h2,4-7,11,13H,1,3,8-10,12H2,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYWRHOTCIMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NCCNC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.